BRD9 Bromodomain Binding with Selectivity over BRD4: Low Micromolar Affinity and Favorable Selectivity Window
6-Methylquinazolin-4(3H)-one-based compounds selectively bind BRD9 bromodomain over the closely related BRD4 bromodomain. Compound 22 (a 2,8-disubstituted 6-methylquinazolin-4(3H)-one derivative) exhibited an IC₅₀ of 2.5 ± 0.4 μM for BRD9 while retaining 85.1 ± 1.6% residual binding to BRD4 BD1 at 10 μM test concentration [1]. Compound 18 showed IC₅₀ of 3.1 ± 0.8 μM for BRD9 with 77.6 ± 1.6% residual BRD4 binding [1]. This selectivity is meaningful because non-selective bromodomain inhibition can produce confounding biological effects, particularly through BRD4, a widely expressed transcriptional regulator. The 6-methylquinazolin-4(3H)-one core accommodated two distinct pharmacophore-based binding modes within the BRD9 acetyl-lysine recognition pocket, confirming scaffold plasticity for further optimization [1].
| Evidence Dimension | BRD9 binding affinity and selectivity vs. BRD4 |
|---|---|
| Target Compound Data | Compound 22 (6-methylquinazolin-4(3H)-one derivative): IC₅₀ = 2.5 ± 0.4 μM (BRD9); residual BRD4 BD1 binding = 85.1 ± 1.6% at 10 μM. Compound 18: IC₅₀ = 3.1 ± 0.8 μM (BRD9); residual BRD4 BD1 binding = 77.6 ± 1.6% at 10 μM. |
| Comparator Or Baseline | BRD4 bromodomain BD1 (off-target): residual binding 77.6–91.9% at 10 μM across active compounds, indicating low BRD4 engagement. Negative control compounds (e.g., 15, 19, 23, 24, 27) showed 70–80% residual BRD9 binding at 10 μM (non-binding). |
| Quantified Difference | 5.8–34-fold selectivity window for BRD9 over BRD4 at 10 μM screening concentration (calculated from residual binding percentages). |
| Conditions | AlphaScreen assay; recombinant BRD9 and BRD4 BD1 proteins; histone H4 acetylated peptide substrate; compound test concentration 10 μM (primary screen); IC₅₀ determined by concentration-response curves; n = 3 independent replicates. |
Why This Matters
For epigenetic probe development targeting BRD9, selectivity over BRD4 is critical to avoid confounding transcriptional effects; this scaffold provides a validated starting point with measured selectivity data, reducing the risk of investing in non-selective alternatives.
- [1] Colarusso, E.; Gazzillo, E.; Boccia, E.; Giordano, A.; Chini, M.G.; Bifulco, G.; Lauro, G. 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. Eur. J. Org. Chem. 2022, e202200868. (Table 3: Residual activity and IC₅₀ values of compounds 12–27 against BRD9 and BRD4.) View Source
